
4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide
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Overview
Description
4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide is an organic compound with a complex structure that includes a furan ring, a formyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(5-carboxy-2-furyl)-N-phenylbenzenesulfonamide.
Reduction: 4-(5-hydroxymethyl-2-furyl)-N-phenylbenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The sulfonamide group can interact with enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-formyl-2-furyl)benzenesulfonic acid
- 4-(5-formyl-2-furyl)benzoic acid
- 5-formyl-2-furanylboronic acid
Uniqueness
4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide is unique due to the presence of both a formyl group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .
Biological Activity
4-(5-formyl-2-furyl)-N-phenylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory, anticancer, and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C15H14N2O3S
- CAS Number: 924210-53-7
This structure features a furyl group, which is known for its reactivity and biological significance.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. A study demonstrated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation in various diseases.
Table 1: Anti-inflammatory Activity of Related Compounds
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A (similar structure) | 15 | Inhibition of TNF-alpha production |
Compound B | 20 | Blockade of IL-6 signaling |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of the cell cycle.
Case Study:
In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was found to induce G1 phase arrest, leading to increased apoptosis rates.
Table 2: Anticancer Effects on Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | G1 phase arrest |
HeLa | 15 | Caspase activation |
A549 | 18 | ROS generation |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. A study reported that it exhibited significant activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets. For instance, its anti-inflammatory effects may involve the inhibition of NF-kB signaling pathways, while its anticancer effects could be linked to the modulation of apoptotic pathways.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-12-15-8-11-17(22-15)13-6-9-16(10-7-13)23(20,21)18-14-4-2-1-3-5-14/h1-12,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWAXYIDBGPZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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